molecular formula C8H6ClNOS B12876489 2-Chloro-5-(methylthio)benzo[d]oxazole

2-Chloro-5-(methylthio)benzo[d]oxazole

Cat. No.: B12876489
M. Wt: 199.66 g/mol
InChI Key: WBEDRIKILLIAAC-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalysts to enhance the reaction efficiency and yield. For example, metal catalysts or ionic liquid catalysts can be employed to facilitate the formation of the benzoxazole ring . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or methylated benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(methylthio)benzo[d]oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylthio groups enhance its antimicrobial and anticancer properties compared to other benzoxazole derivatives .

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-5-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3

InChI Key

WBEDRIKILLIAAC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=N2)Cl

Origin of Product

United States

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